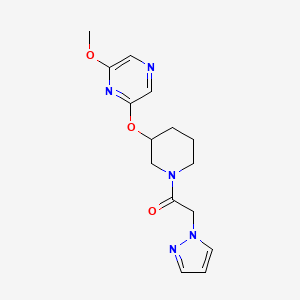

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

The compound 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a piperidine core substituted at the 3-position with a 6-methoxypyrazin-2-yloxy group. The ethanone moiety at position 1 of the piperidine is further substituted with a 1H-pyrazole ring. This hybrid structure combines nitrogen-rich heterocycles (pyrazine and pyrazole) with a piperidine scaffold, which is common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-22-13-8-16-9-14(18-13)23-12-4-2-6-19(10-12)15(21)11-20-7-3-5-17-20/h3,5,7-9,12H,2,4,6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFPTICYSGYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methoxypyrazine, piperidine derivatives, and pyrazole derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution or condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: In studies involving enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of piperidin-1-yl ethanone derivatives. Key structural analogs include:

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives

- Structure : These compounds replace the pyrazine and pyrazole groups with a tetrazole ring and aryl substituents.

- Synthesis : Synthesized via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetylation and piperidine substitution .

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

- Structure : These derivatives feature an oxadiazole ring linked to pyrazole and aryl groups. For example, 4c includes a 4-nitrophenyl substituent .

- Physicochemical Properties: Molecular weight: ~313.35 g/mol (compared to an estimated ~360–380 g/mol for the target compound). IR spectra: Strong absorption at ~1710 cm⁻¹ (C=O stretch), similar to the ethanone group in the target compound .

1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone

Piperidine-Pyridazine/Pyridine Hybrids

- Example: 2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1428364-58-2): Molecular weight: 449.5 g/mol. Features pyridazine and pyrimidine rings, offering additional π-π stacking interactions compared to the target compound’s pyrazine .

Physicochemical Properties

Biological Activity

The compound 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The molecular formula of the compound is , and it includes several functional groups that may influence its biological activity:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Methoxypyrazine Moiety : May enhance receptor binding and enzyme inhibition.

- Pyrazole Group : Associated with anticancer and neuroprotective activities.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets, such as enzymes and receptors involved in neurological and metabolic pathways. The presence of the pyrazole group is particularly notable for its potential anticancer properties, as seen in related compounds.

Interaction Studies

Research indicates that this compound may exhibit significant interactions with various biological targets. In vitro studies have shown that derivatives containing similar structures can inhibit cancer cell proliferation while sparing healthy cells. For instance, compounds with pyrazole moieties have demonstrated selective cytotoxicity against neuroblastoma cells, highlighting the potential of this compound for targeted cancer therapies .

Cytotoxicity Assays

In a study examining related pyrazole derivatives, several compounds showed considerable inhibition against human neuroblastoma cell lines at concentrations around 100 µM. The IC50 values for these compounds ranged from 5.13 µM to 8.34 µM, indicating potent anticancer activity . The selectivity towards cancerous cells was confirmed as these compounds exhibited minimal toxicity to normal fibroblast cells.

Pharmacokinetic Properties

In silico studies have suggested that this compound possesses favorable pharmacokinetic properties, such as good blood-brain barrier permeability and oral bioavailability. These characteristics are essential for developing effective therapeutic agents targeting central nervous system disorders .

Data Table: Biological Activity Summary

| Activity | Findings |

|---|---|

| Cytotoxicity (IC50) | Ranges from 5.13 µM to 8.34 µM against neuroblastoma cells |

| Selectivity | Minimal toxicity to healthy fibroblasts |

| Pharmacokinetics | Favorable properties for blood-brain barrier penetration |

| Mechanism | Potential receptor modulation; involvement in apoptosis pathways |

Q & A

Basic: What are the established synthetic pathways for 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone?

Methodological Answer:

The synthesis involves sequential functionalization of the piperidine and pyrazole moieties. A typical route includes:

Piperidine-Pyrazine Coupling: React 3-hydroxypiperidine with 6-methoxypyrazine-2-yl chloride under basic conditions (K₂CO₃, DMF, 80°C) to form the ether linkage.

Ethanone Functionalization: Introduce the pyrazole-ethanone group via acylation using 1H-pyrazole-1-acetyl chloride and triethylamine in anhydrous THF.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity). Key intermediates should be verified by ¹H/¹³C NMR and HRMS .

Basic: Which spectroscopic methods are critical for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): Identifies proton environments: methoxy (δ 3.95–4.05 ppm), pyrazine aromatic (δ 8.20–8.40 ppm), and pyrazole protons (δ 7.60–8.10 ppm).

- IR Spectroscopy (ATR-FTIR): Confirms carbonyl (C=O at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) stretches.

- X-ray Crystallography: Resolves stereochemistry of the piperidine ring and pyrazine orientation. Single-crystal analysis is recommended for ambiguous cases .

Advanced: How can reaction yields be optimized for the coupling of the pyrazine-piperidine intermediate with the pyrazole-ethanone moiety?

Methodological Answer:

Optimization strategies include:

- Stoichiometry: Use a 1:1.2 molar ratio of intermediate to acyl chloride to drive the reaction to completion.

- Temperature Control: Maintain 0–5°C during acylation to suppress side reactions.

- Catalysts: DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 20–30%.

- Solvent Selection: Anhydrous THF improves solubility and reaction homogeneity. Post-reaction quenching with ice-cold water minimizes byproducts .

Advanced: How should researchers address discrepancies in reported biological activity data for analogs of this compound?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Resolution steps:

Purity Validation: Confirm >98% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Standardized Assays: Replicate under controlled conditions (e.g., identical cell passage numbers, serum-free media).

SAR Studies: Compare analogs (e.g., methoxy vs. ethoxy on pyrazine) to isolate substituent effects.

Computational Validation: Use AutoDock Vina to predict binding affinities to targets like kinase enzymes .

Advanced: What computational strategies predict the binding modes of this compound with potential enzymatic targets?

Methodological Answer:

- Molecular Docking (Schrödinger Suite): Dock the compound into crystal structures (e.g., COX-2 or MAPK). Key interactions:

- Methoxypyrazine forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2).

- Pyrazole engages in π-π stacking with hydrophobic pockets.

- MD Simulations (AMBER): Run 100 ns trajectories to assess binding stability.

- Experimental Validation: Confirm predictions via enzymatic assays (IC₅₀ measurements) .

Basic: What are the common functional group transformations applicable to this compound?

Methodological Answer:

- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, useful for SAR diversification.

- Ether Cleavage: BBr₃ in DCM removes methoxy groups for hydroxylated analogs.

- Pyrazole Substitution: React with electrophiles (e.g., methyl iodide) under basic conditions to modify the pyrazole ring .

Advanced: How can researchers design experiments to evaluate the compound’s metabolic stability?

Methodological Answer:

In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS.

CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D3.

Metabolite Identification: HRMS and MS/MS fragmentation identify major metabolites (e.g., O-demethylation of methoxypyrazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.